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Abstract
This document provides a comprehensive scientific guide for researchers and formulation

scientists on the principles and techniques for formulating drug delivery systems using N-

methyl-2-pyrrolidone (NMP) and N-acetylcarnosine (ACA). While not a widely established

combination, the potent, aprotic solvency and penetration-enhancing properties of NMP,

coupled with the therapeutic antioxidant and prodrug characteristics of ACA, present a

compelling rationale for developing novel formulations. This guide synthesizes foundational

pharmaceutical principles to provide detailed protocols for three distinct delivery systems: a

topical gel for transdermal delivery, a sterile solution for ophthalmic administration, and a

biodegradable, injectable in-situ forming depot for sustained release. Each section explains the

scientific causality behind formulation choices and integrates mandatory quality control steps,

characterization techniques, and critical safety considerations.
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The convergence of a versatile pharmaceutical excipient with a targeted therapeutic agent

often opens new avenues for drug delivery. This guide focuses on the strategic combination of

N-methyl-2-pyrrolidone (NMP) and N-acetylcarnosine (ACA).

N-methyl-2-pyrrolidone (NMP): A powerful, water-miscible organic solvent with a high boiling

point and low volatility.[1] In pharmaceuticals, it is recognized as a potent solubilizing agent

for a wide range of active pharmaceutical ingredients (APIs) and polymers.[2][3] Critically, it

functions as a chemical penetration enhancer, capable of increasing the permeation of both

hydrophilic and lipophilic drugs through the skin and other biological membranes.[4][5]

N-acetylcarnosine (ACA or NAC): An acetylated derivative of the natural dipeptide L-

carnosine.[6] Acetylation prevents degradation by the carnosinase enzyme, allowing ACA to

act as a highly effective prodrug that delivers L-carnosine into tissues like the eye's aqueous

humor.[7][8] Its primary therapeutic role is as a potent antioxidant and anti-glycating agent,

with established use in ophthalmic formulations for the management of age-related

cataracts.[7][9][10]

The formulation of ACA with NMP is predicated on leveraging NMP's capabilities to (1)

solubilize ACA and other necessary excipients, (2) enhance the transport of ACA across

biological barriers such as the stratum corneum or cornea, and (3) serve as the solvent vehicle

for polymer-based, long-acting injectable systems.[11][12]

Physicochemical & Pharmaceutical Properties
A successful formulation strategy begins with a deep understanding of the core components.

The properties summarized in the table below dictate the choice of delivery system, excipients,

and processing conditions.
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Property
N-methyl-2-pyrrolidone
(NMP)

N-acetylcarnosine (ACA)

Molecular Formula C₅H₉NO C₁₁H₁₆N₄O₄

Molecular Weight 99.13 g/mol 268.27 g/mol

Appearance
Colorless to slightly yellow

liquid[2]
White crystalline solid[13]

Solubility
Miscible with water and most

organic solvents[2]

High aqueous solubility (~250

mg/mL in H₂O, ~10 mg/mL in

PBS pH 7.2)[13][14]

Key Function
Aprotic solvent, solubilizer,

penetration enhancer[4][15]

Antioxidant, anti-glycation

agent, L-carnosine prodrug[6]

[16]

Primary Application

Transdermal, injectable, and

ophthalmic formulations[2][4]

[15]

Ophthalmic solutions for

cataract treatment[7][9]

Safety Profile

Skin/eye irritant at high

concentrations; classified as a

reproductive toxicant[17][18].

Ophthalmic use is non-irritant

at concentrations of 0-10%

v/v[4].

Generally well-tolerated in

ophthalmic use[7][19].

Formulation Strategies & Step-by-Step Protocols
This section details three distinct formulation strategies, each with a complete, self-validating

protocol. The choice of strategy is dictated by the desired therapeutic application and release

profile.

Strategy 1: Transdermal Penetration-Enhanced Gel
Objective: To formulate a topical gel that utilizes NMP to enhance the dermal penetration of

ACA for localized antioxidant effects or delivery of a co-formulated API.
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Scientific Rationale: The stratum corneum is the primary barrier to drug absorption through the

skin. NMP disrupts the highly organized lipid structure of this layer, increasing its fluidity and

allowing molecules like ACA to permeate more effectively.[5][20] A gel-based system provides a

stable, easy-to-apply vehicle for topical administration.

Materials:

N-acetylcarnosine (ACA), pharmaceutical grade

N-methyl-2-pyrrolidone (NMP), low-water content

Carbopol® 974P NF Polymer (or similar carbomer)

Triethanolamine (TEA)

Propylene Glycol (PG)

Purified Water, USP

Analytical balance, pH meter, overhead stirrer, viscometer

Methodology:

Phase A (Aqueous Phase) Preparation:

In a primary vessel, add 83.0 g of Purified Water.

Slowly disperse 1.0 g of Carbopol® 974P by sprinkling it onto the surface of the water

while mixing with a propeller stirrer at medium speed (~400-600 rpm). Avoid clumping.

Scientist's Note: High shear can break down the polymer, reducing final viscosity. Allow

the dispersion to hydrate for at least 1 hour to form a smooth, translucent mucilage.

Phase B (Active/Solvent Phase) Preparation:

In a separate, smaller vessel, add 5.0 g of NMP and 10.0 g of Propylene Glycol.
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Slowly add 1.0 g of ACA to the NMP/PG mixture while stirring until fully dissolved. Gentle

warming (<40°C) may be used if necessary.

Rationale: PG acts as a co-solvent and humectant. Dissolving the ACA in the NMP/PG

phase before addition to the aqueous phase ensures content uniformity.

Emulsification & Gel Formation:

Slowly add Phase B to Phase A under continuous, gentle stirring until the mixture is

homogenous.

Neutralization: Add Triethanolamine (TEA) dropwise to the combined mixture. Monitor the

pH continuously. Stop when the pH reaches a target of 6.5 - 7.0.

QC Check: As TEA is added, the mixture will thicken into a clear gel. An immediate

increase in viscosity indicates successful neutralization and gel formation.

Final QC and Packaging:

Measure the final pH to confirm it is within the 6.5 - 7.0 range.

Measure the viscosity using a Brookfield viscometer (or equivalent) and record the value.

(Expected range: 40,000–60,000 cP).

Visually inspect the gel for clarity, homogeneity, and absence of air bubbles.

Package in airtight containers and store at controlled room temperature.

Strategy 2: Ophthalmic Sterile Solution
Objective: To formulate a sterile, isotonic, and pH-balanced ophthalmic solution containing

ACA, with a low concentration of NMP to potentially enhance corneal penetration.

Scientific Rationale: Effective ophthalmic delivery requires a formulation that is non-irritating

and can penetrate the corneal epithelium. A 1% ACA concentration is therapeutically relevant

for cataract treatment.[7][9] Studies indicate that NMP at concentrations up to 10% v/v is non-

irritating to the eye, allowing its use as a potential permeability enhancer in this context.[4] The
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formulation must be sterile and adjusted to the physiological pH and tonicity of tears to ensure

patient comfort and safety.

Materials:

N-acetylcarnosine (ACA), sterile grade

N-methyl-2-pyrrolidone (NMP), sterile filtered

Hydroxypropyl Methylcellulose (HPMC), 0.5% as a viscosity modifier

Sodium Chloride (NaCl) for tonicity adjustment

Phosphate Buffer (Sodium Phosphate Monobasic/Dibasic)

Water for Injection (WFI)

0.22 µm sterile syringe filters

Methodology (to be performed in a laminar flow hood):

Buffer Preparation:

Prepare a 100 mM phosphate buffer stock solution.

In a sterile vessel, add ~80 mL of WFI. Add buffer components to achieve a target pH of

7.2 - 7.4.

Component Dissolution:

To the buffered WFI, add 0.5 g of HPMC and stir until fully dissolved. This may take time.

Add 1.0 g of ACA and stir until dissolved.

Add 1.0 mL of NMP and mix until homogenous.

Rationale: Adding the viscosity modifier first helps prevent aggregation of other

components.
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Tonicity and pH Adjustment:

Measure the osmolality of the solution using an osmometer.

QC Check: Add NaCl incrementally until the osmolality is within the target range of 280-

320 mOsm/kg.

Measure the final pH and adjust to 7.2 - 7.4 using small amounts of the stock phosphate

buffer components if necessary.

Final Volume and Sterilization:

Add WFI to bring the final volume to 100 mL.

Aseptically filter the final solution through a 0.22 µm sterile filter into a sterile receiving

vessel.

Packaging and Quality Control:

Aseptically fill the solution into sterile ophthalmic dropper bottles.

Perform final QC tests, including sterility testing (e.g., USP <71>), particulate matter

analysis, final pH and osmolality confirmation, and an HPLC assay for ACA content.

Strategy 3: Injectable In-Situ Forming Depot (ISFD)
Objective: To create a long-acting injectable formulation where a solution of a biodegradable

polymer and ACA in NMP forms a solid depot upon injection, providing sustained release of

ACA over weeks or months.

Scientific Rationale: This advanced delivery system leverages a phase-inversion mechanism.

[11] The water-insoluble polymer (e.g., PLGA) and the drug (ACA) are dissolved in the

biocompatible, water-miscible solvent, NMP.[12] Upon injection into an aqueous environment

like subcutaneous tissue, the NMP rapidly diffuses away from the injection site, while water

from the tissue diffuses in.[21] This solvent exchange causes the polymer to precipitate,

trapping the ACA within a solid or semi-solid matrix (the depot), from which it is slowly released

as the polymer biodegrades.[11][22]
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Formulation Preparation

Characterization & QC

Dissolve Polymer (PLGA)
in NMP Solvent

Add & Dissolve
Drug (ACA)

Homogenize Solution

Sterile Filtration
(0.22 µm PTFE)

Injectability Test
(Syringe Force)

To QC

In-Vitro Release Study
(USP Apparatus 4)

To QC

Depot Morphology
(SEM Imaging)

To QC

Drug Content & Purity
(HPLC)

To QC

Click to download full resolution via product page

Caption: High-level workflow for ISFD preparation and characterization.

Materials:

Poly(lactic-co-glycolic acid) (PLGA), 75:25 lactide:glycolide ratio, inherent viscosity ~0.6 dL/g

N-acetylcarnosine (ACA), micronized

N-methyl-2-pyrrolidone (NMP), anhydrous, low-water content

Glass vials, magnetic stir bars, 0.22 µm PTFE syringe filters
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Methodology:

Solvent-Polymer Solution Preparation:

In a sterile, dry glass vial, weigh 3.0 g of NMP.

Slowly add 2.0 g of PLGA to the NMP while stirring with a magnetic bar at a low speed

(~200 rpm).

Scientist's Note: This creates a 40% w/w polymer solution. The high concentration is

necessary for rapid depot formation. Continue stirring overnight or until the PLGA is

completely dissolved and the solution is clear and highly viscous.

Drug Loading:

Accurately weigh 0.2 g of micronized ACA (for a target 10% drug load relative to the

polymer).

Slowly add the ACA to the PLGA-NMP solution. Continue stirring until the drug is fully

dissolved or homogeneously suspended.

Rationale: Using micronized drug improves dissolution rate and content uniformity in the

viscous polymer solution.

Homogenization and Sterile Filtration:

Allow the final formulation to stir for an additional 2-4 hours to ensure complete

homogeneity.

Draw the viscous solution into a sterile syringe.

Aseptically attach a 0.22 µm PTFE syringe filter (PTFE is compatible with NMP).

QC Check: Carefully filter the solution into a sterile final vial. This step is critical for

terminal sterilization and requires significant pressure due to the high viscosity. The ability

to pass through the filter is an initial indicator of injectability.

Characterization (Essential for R&D):
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Injectability: Use a texture analyzer to measure the force required to expel the formulation

through a target needle gauge (e.g., 23G) at a constant rate.

In Vitro Depot Formation & Release: Inject 0.2 mL of the formulation into a vial containing

20 mL of phosphate-buffered saline (PBS), pH 7.4, at 37°C. The solution should

immediately precipitate to form a solid/semi-solid depot. Agitate the vials in a shaking

water bath. At predetermined time points, withdraw samples of the PBS for HPLC analysis

of ACA concentration and replace with fresh media.[11]

Morphology: After in vitro release, retrieve the depot, freeze-dry it, and examine its cross-

section using Scanning Electron Microscopy (SEM) to visualize the porous structure.[23]

Pre-Injection
Post-Injection (Aqueous Environment)

Injectable Liquid:
PLGA + ACA

dissolved in NMP

Solvent Exchange:
NMP diffuses OUT
Water diffuses IN

Injection
Polymer Precipitation:

PLGA is insoluble in water
and crashes out of solution

Solid Drug Depot:
ACA entrapped in

PLGA matrix

Sustained Drug Release
(Diffusion & Erosion)

Click to download full resolution via product page

Caption: Phase inversion mechanism of an NMP-based in-situ forming depot.

Safety and Handling Considerations
As a Senior Application Scientist, it is imperative to emphasize the safety protocols associated

with these components, particularly NMP.

NMP Handling: NMP is a reproductive toxicant and is readily absorbed through the skin.[24]

All handling must be performed in a well-ventilated fume hood. Personal protective

equipment (PPE) is mandatory, including chemical-resistant gloves (butyl rubber or

laminate), safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed

handling and disposal information.

Sterility: For ophthalmic and injectable formulations, maintaining sterility is paramount. All

operations must be conducted using aseptic techniques within a certified cleanroom or
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laminar flow hood.

Cytotoxicity of Residual Solvent: For injectable depots, the initial burst release of NMP can

cause localized tissue irritation.[12] Formulation parameters (e.g., polymer concentration,

solvent choice) must be optimized to minimize this effect. Cytotoxicity assays (e.g., using

L929 fibroblasts) on the formed depots are recommended during development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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